2-[(2-Methyl-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of nitro groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid typically involves the nitration of methylbenzoic acid derivatives. The process begins with the nitration of 2-methylbenzoic acid to form 2-methyl-5-nitrobenzoic acid. This intermediate is then subjected to a coupling reaction with 3-nitrobenzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitrobenzoic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrobenzoic acid derivatives.
Scientific Research Applications
2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-nitrobenzoic acid
- 5-methyl-2-nitrobenzoic acid
- 2-methyl-5-nitrobenzoic acid
Uniqueness
2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11N3O7 |
---|---|
Molecular Weight |
345.26 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H11N3O7/c1-8-5-6-9(17(22)23)7-11(8)16-14(19)13-10(15(20)21)3-2-4-12(13)18(24)25/h2-7H,1H3,(H,16,19)(H,20,21) |
InChI Key |
DUZVNHFQMMSBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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